molecular formula C4H2BrFN2 B2599426 4-Bromo-6-fluoropyrimidine CAS No. 1209458-29-6

4-Bromo-6-fluoropyrimidine

Cat. No.: B2599426
CAS No.: 1209458-29-6
M. Wt: 176.976
InChI Key: XTEOWKUJSOSABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-fluoropyrimidine is a useful research compound. Its molecular formula is C4H2BrFN2 and its molecular weight is 176.976. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFN2/c5-3-1-4(6)8-2-7-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEOWKUJSOSABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209458-29-6
Record name 4-bromo-6-fluoropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

General Significance of Pyrimidine Derivatives in Chemical Synthesis

Pyrimidine (B1678525), a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3, is a fundamental building block in the world of chemistry. orientjchem.orggsconlinepress.com Its derivatives are ubiquitous in nature, forming the core structure of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. gsconlinepress.com This inherent biological relevance has spurred extensive research into the synthesis and application of pyrimidine-containing compounds. In chemical synthesis, the pyrimidine ring serves as a stable and rigid scaffold for the development of new molecules with tailored properties. a2bchem.com Synthetic chemists employ a variety of methods to construct the pyrimidine core, often involving the condensation of 1,3-dicarbonyl compounds with N-C-N fragments or through intramolecular cyclization of reactive intermediates. nih.govacs.org The resulting pyrimidine derivatives are not only crucial intermediates in the synthesis of pharmaceuticals and agrochemicals but also find applications in materials science. gsconlinepress.coma2bchem.com

Strategic Importance of Halogenation in Pyrimidine Scaffold Functionalization

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the pyrimidine (B1678525) ring is a key strategy in modern organic synthesis. rsc.org This process, known as halogenation, significantly alters the electronic properties, reactivity, and biological activity of the parent molecule. rsc.org Halogen atoms act as excellent leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups with high precision. a2bchem.com This versatility makes halogenated pyrimidines valuable intermediates for the construction of complex molecular architectures. a2bchem.comrsc.org

Furthermore, the specific halogen atom and its position on the pyrimidine ring can be strategically chosen to modulate the molecule's properties. For instance, fluorine substitution can enhance metabolic stability and binding affinity to biological targets, a feature widely exploited in medicinal chemistry. nih.gov Bromine and iodine, with their larger atomic size, are particularly useful in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The ability to selectively functionalize the pyrimidine scaffold through halogenation has made it an indispensable strategy in the development of new drugs, agrochemicals, and advanced materials. rsc.orgrsc.org

Overview of Research Trajectories for 4 Bromo 6 Fluoropyrimidine

Regioselective Halogenation Approaches for Pyrimidine Core Functionalization

The targeted placement of bromine and fluorine atoms onto the pyrimidine ring is a cornerstone of synthesizing this compound. This is achieved through direct halogenation techniques or by exchanging existing halogens.

Direct Bromination and Fluorination Strategies

Direct halogenation of the pyrimidine nucleus can be a challenging yet effective method for introducing bromine and fluorine atoms. The regioselectivity of these reactions is highly dependent on the substituents already present on the pyrimidine ring and the choice of halogenating agent.

For direct bromination, N-bromosuccinimide (NBS) is a commonly employed reagent. For instance, in the synthesis of related compounds, the pyrimidine substrate is reacted with NBS, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN), to achieve bromination. One specific example involves the bromination of 6-(2-chloro-4-fluorophenyl)pyrimidine with NBS at 0°C in dichloromethane (B109758) to yield the 4-bromo derivative. This suggests that a similar strategy could be applied to a 6-fluoropyrimidine precursor to introduce a bromine atom at the C-4 position.

Direct fluorination of aromatic systems, including pyrimidines, can be accomplished using electrophilic fluorinating agents such as Selectfluor®. Theoretical studies suggest that the mechanism for such reactions often involves a single electron transfer (SET) pathway. The regioselectivity of direct fluorination is influenced by the electronic properties of the substituents on the aromatic ring.

ReagentSubstrate TypePosition of Halogenation
N-Bromosuccinimide (NBS)Substituted PyrimidinesOften at electron-rich positions or positions activated by substituents.
Selectfluor®Aromatic CompoundsDependent on electronic and steric factors of the substrate.

Halogen Exchange Reactions for Targeted Substitution

Halogen exchange reactions provide a powerful and often more selective alternative to direct halogenation for the synthesis of mixed halogenated pyrimidines. These reactions involve the replacement of one halogen atom with another and are particularly useful for introducing fluorine.

A common strategy involves the use of dihalogenated pyrimidines, such as 4,6-dibromopyrimidine (B1319750) or 4-bromo-6-chloropyrimidine (B594802), as starting materials. A selective nucleophilic aromatic substitution (SNAr) can then be performed to replace one of the halogens with fluoride (B91410). The reactivity of halogens in SNAr reactions on pyrimidine rings generally follows the order F > Cl > Br > I, meaning that a chlorine or bromine atom can be displaced by a fluoride ion using a suitable fluoride source like potassium fluoride (KF) or cesium fluoride (CsF). The positions C-2, C-4, and C-6 of the pyrimidine ring are activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. stackexchange.comnih.gov

Another important method is the metal-halogen exchange, which is fundamental in organometallic chemistry for creating carbon-metal bonds that can then be used for further functionalization. wikipedia.org For example, treating an aryl bromide with an organolithium reagent like n-butyllithium can result in a bromine-lithium exchange, generating a lithiated species that can react with an electrophile. nih.gov While typically used to form C-C or C-heteroatom bonds, variations of this chemistry can be adapted for halogen introduction.

Cyclization and Ring-Closure Reactions for Pyrimidine Construction

An alternative to functionalizing a pre-existing pyrimidine ring is to construct the ring from acyclic precursors, incorporating the desired halogen atoms during the cyclization process.

Formation of the Pyrimidine Ring with Incorporated Halogens

This approach involves the condensation of various building blocks to form the pyrimidine heterocycle. For the synthesis of halogenated pyrimidines, precursors containing the halogen atoms can be utilized. For example, the synthesis of 4,6-dichloropyrimidine (B16783) is often achieved by treating 4,6-dihydroxypyrimidine (B14393) with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). wikipedia.orggoogle.com This dihalogenated intermediate is a crucial precursor for further transformations.

A one-pot method for the synthesis of 4-bromopyrimidines has been developed involving the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide in dioxane. clockss.org This strategy demonstrates the direct incorporation of bromine during the ring-forming step. Similarly, fluorinated building blocks can be used to construct the pyrimidine ring with a fluorine atom already in place. For instance, potassium (Z)-2-cyano-2-fluoroethenolate has been used as a precursor for the synthesis of 4-amino-5-fluoropyrimidines by reacting it with amidine hydrochlorides.

Multi-component Reactions in Halogenated Pyrimidine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the structural elements of all the starting materials, offer an efficient and atom-economical route to complex molecules, including halogenated pyrimidines. While specific examples leading directly to this compound are not prevalent, the principles of MCRs are applicable. For example, pyrimidine derivatives can be synthesized through the condensation of an aldehyde, a 1,3-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) derivative. By using halogenated starting materials in such a reaction, it is conceivable to construct a halogenated pyrimidine core in a single step.

Derivatization from Readily Available Halogenated Pyrimidine Intermediates

Perhaps the most common and versatile approach to synthesizing asymmetrically substituted pyrimidines like this compound involves the selective derivatization of readily available dihalogenated pyrimidines. Intermediates such as 4,6-dichloropyrimidine, 4,6-dibromopyrimidine, and 4-bromo-6-chloropyrimidine are pivotal starting points. mdpi.com

The differential reactivity of the halogen atoms at the C-4 and C-6 positions allows for selective transformations. For instance, in 4-bromo-6-chloropyrimidine, the chlorine atom is generally more susceptible to nucleophilic substitution than the bromine atom. This allows for the selective replacement of the chlorine with various nucleophiles while leaving the bromine intact for subsequent reactions.

A powerful tool for the derivatization of these intermediates is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.comresearchgate.net This reaction allows for the formation of C-C bonds by coupling the halogenated pyrimidine with an organoboron compound. The selectivity of the coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions. For example, it is possible to selectively perform a Suzuki coupling at one halogenated position of a dihalopyrimidine, leaving the other halogen available for a different transformation. A documented synthesis of 4-bromo-6-(2-chloro-4-fluorophenyl)pyrimidine (B1475533) starts from 4-bromo-6-chloropyrimidine, where a Suzuki coupling is performed to introduce the aryl group at the 6-position, demonstrating the retention of the bromine at the 4-position for potential further reactions.

Starting IntermediateReaction TypeProduct Type
4,6-DichloropyrimidineSuzuki-Miyaura Coupling4-Aryl-6-chloropyrimidine
4-Bromo-6-chloropyrimidineSuzuki-Miyaura Coupling4-Bromo-6-arylpyrimidine
4,6-DihalopyrimidineNucleophilic Aromatic Substitution4-Amino/Alkoxy/Thio-6-halopyrimidine

This stepwise functionalization of dihalogenated pyrimidines offers a highly controlled and flexible route to a wide array of substituted pyrimidines, including the target compound this compound, likely through a final halogen exchange step to introduce the fluorine.

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov While specific literature detailing a "green" synthesis of this compound is scarce, general principles can be applied to its synthetic route to enhance sustainability.

Key areas for improvement include the choice of solvents, reagents, and reaction conditions.

Safer Solvents and Reagents : Traditional syntheses often use hazardous reagents like POCl₃ and toxic solvents. Green chemistry encourages the use of less toxic alternatives and safer solvents, such as water, ethanol, or supercritical fluids, where feasible. researchgate.netresearchgate.net Using a milder brominating agent like sodium monobromoisocyanurate (SMBI) could be a greener alternative to using elemental bromine. nih.gov

Catalysis : The use of catalytic rather than stoichiometric reagents improves atom economy and reduces waste. Palladium-catalyzed cross-coupling reactions are a good example, as only a small amount of catalyst is needed. researchgate.net The development of more efficient and recyclable catalysts is an active area of research.

Energy Efficiency : Employing energy-efficient methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Mechanochemistry : Performing reactions in the solid state with mechanical grinding (mechanochemistry) can eliminate the need for bulk solvents, reducing waste and sometimes leading to different reactivity and higher yields. acs.orgnih.gov This has been applied to the synthesis of other pyrimidine derivatives. acs.org

Applying these principles to the synthesis of this compound could involve, for example, developing a catalytic method for the direct halogenation of a pyrimidine precursor or optimizing the Halex reaction to occur in a greener solvent with a recyclable catalyst.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on the this compound ring is a principal reaction manifold, driven by the electron-withdrawing nature of the two nitrogen atoms and the two halogen substituents. masterorganicchemistry.com This activation facilitates the attack of nucleophiles, leading to the displacement of either the fluorine or the bromine atom. The regioselectivity of this process is a subject of detailed study, with outcomes often dependent on the nature of the nucleophile and the reaction conditions.

Reactivity at the Fluorine-Bearing Position

In many SNAr reactions, the fluorine atom at the C6 position is preferentially displaced over the bromine atom at the C4 position. This is consistent with the general principles of SNAr on halo-heteroaromatic systems, where the high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com Furthermore, the C-F bond is typically the first to be broken in the rate-determining step of these reactions. masterorganicchemistry.com

The reaction of this compound with various nucleophiles, such as amines and alkoxides, often results in the selective formation of 4-bromo-6-substituted-pyrimidines. This selectivity is crucial for synthetic strategies that aim to introduce a diverse range of functional groups at the C6 position while retaining the bromine atom for subsequent transformations, such as cross-coupling reactions.

Reactivity at the Bromine-Bearing Position

While fluorine is generally the more labile leaving group in SNAr reactions, the displacement of bromine from the C4 position of this compound can also be achieved. The reactivity at this position is influenced by factors such as the nature of the nucleophile and the solvent system employed. In some cases, a switch in regioselectivity can be observed, or a mixture of products may be obtained, necessitating careful optimization of reaction conditions to achieve the desired outcome.

Competition and Selectivity in SNAr Processes

The competition between the displacement of fluorine and bromine in this compound is a key aspect of its reactivity profile. The regioselectivity is often dictated by a combination of electronic and steric factors. The greater electronegativity of fluorine typically makes the C6 position more electron-deficient and thus more prone to initial nucleophilic attack.

However, the nature of the attacking nucleophile plays a significant role. For instance, "hard" nucleophiles may favor attack at the more electrophilic carbon bearing the fluorine, while "softer" nucleophiles might show less selectivity. Steric hindrance around the reaction centers can also influence the outcome, particularly with bulky nucleophiles. sci-hub.st In the synthesis of N1-substituted pyrazoles, for example, less sterically hindered electrophiles tend to yield higher regioselectivity. sci-hub.st

Concerted vs. Stepwise Mechanisms in SNAr Reactions

The mechanism of nucleophilic aromatic substitution has been a subject of ongoing investigation, with evidence pointing towards both stepwise and concerted pathways. The traditional, widely accepted mechanism involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies, employing kinetic isotope effect (KIE) analyses and computational methods, have provided compelling evidence that many SNAr reactions, which were previously thought to be stepwise, actually proceed through a concerted mechanism. nih.govstackexchange.com

In a concerted SNAr reaction, the bond to the nucleophile forms concurrently with the cleavage of the bond to the leaving group, passing through a single transition state rather than a stable intermediate. researchgate.net This is more likely to occur with good leaving groups like bromide and in systems that are not extremely electron-poor. stackexchange.com Conversely, a stepwise mechanism is favored when a stable Meisenheimer intermediate can be formed, which is more common with poor leaving groups like fluoride and highly electron-deficient aromatic rings. nih.govrsc.org For SNAr reactions on nitrogen-containing heterocycles such as pyrimidines, a concerted mechanism is often predicted. stackexchange.com The specific pathway for this compound can be borderline, influenced by the stability of the potential Meisenheimer complex versus the facility of leaving group expulsion. frontiersin.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. eie.grrsc.orgsioc-journal.cn The differential reactivity of the C-Br and C-F bonds under catalytic conditions allows for selective functionalization, most commonly at the more reactive C-Br bond.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a widely used method for forming C-C bonds by reacting an organoboron compound with a halide. eie.gr In the case of this compound, the Suzuki-Miyaura reaction generally proceeds with high selectivity at the C4 position, leaving the C-F bond intact. This chemoselectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-F bond, facilitating the initial oxidative addition step to the palladium catalyst at the C-Br bond.

This selective reactivity allows for the synthesis of 4-aryl- or 4-vinyl-6-fluoropyrimidines, which can then be subjected to a subsequent SNAr reaction at the C6 position to displace the fluorine atom. This sequential strategy of Suzuki-Miyaura coupling followed by SNAr provides a versatile and powerful approach to the synthesis of highly substituted pyrimidine derivatives.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of this compound

NucleophilePredominant Position of SubstitutionResulting Product Structure
Amines (e.g., R-NH₂)C6 (Fluorine displacement)4-Bromo-6-(alkyl/aryl)aminopyrimidine
Alkoxides (e.g., R-O⁻)C6 (Fluorine displacement)4-Bromo-6-alkoxypyrimidine
Thiolates (e.g., R-S⁻)C6 (Fluorine displacement)4-Bromo-6-(alkyl/aryl)thiopyrimidine

Table 2: Selective Suzuki-Miyaura Coupling of this compound

Boronic Acid/EsterCatalyst/LigandProduct
Arylboronic acidPd(PPh₃)₄4-Aryl-6-fluoropyrimidine
Vinylboronic acidPd(dppf)Cl₂4-Vinyl-6-fluoropyrimidine
Heteroarylboronic acidPd(OAc)₂/SPhos4-Heteroaryl-6-fluoropyrimidine

Sonogashira Coupling Reactions

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, serves as a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of various alkynyl groups at the C4 position, leading to the synthesis of valuable 4-alkynyl-6-fluoropyrimidines. These products are significant intermediates in the development of pharmaceuticals and functional organic materials.

The reactivity of this compound in Sonogashira coupling is influenced by several factors, including the choice of catalyst, ligands, base, and solvent. nih.gov Typical catalysts for this transformation are palladium complexes such as PdCl₂(PPh₃)₂ and Pd(PPh₃)₄, often used in conjunction with a copper(I) co-catalyst like CuI. nih.govresearchgate.net The reaction is generally carried out in the presence of an amine base, such as triethylamine (B128534) (Et₃N) or piperidine, which serves to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper(I) acetylide intermediate. nih.govwashington.edu

Research has demonstrated the successful Sonogashira coupling of this compound with a variety of terminal alkynes. For instance, coupling with phenylacetylene, trimethylsilylacetylene, and 1-hexyne (B1330390) proceeds in good yields under standard conditions. nih.gov However, a common side reaction is the homocoupling of the terminal alkyne, also known as Glaser coupling, which can lead to the formation of undesired diynes. washington.edu Optimization of reaction conditions, such as catalyst and ligand selection, can help to minimize this side reaction. washington.edu

A study on the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine, a related substrate, highlighted that the reaction did not perform well under some reported conditions for bromopyridine derivatives, yielding the desired product in low yields along with significant amounts of the alkyne homocoupling byproduct. soton.ac.uk This underscores the importance of tailoring reaction conditions for specific substrates.

The following table summarizes representative examples of Sonogashira coupling reactions involving bromo-substituted heterocyclic compounds, illustrating the versatility of this methodology.

Table 1: Examples of Sonogashira Coupling Reactions

Aryl Halide Alkyne Catalyst System Base Solvent Product Yield (%) Reference
4-Bromo-6H-1,2-oxazine Phenylacetylene PdCl₂(PPh₃)₂, CuI Et₃N Toluene (B28343) 4-(Phenylethynyl)-6H-1,2-oxazine Good nih.gov
4-Bromo-6H-1,2-oxazine Trimethylsilylacetylene PdCl₂(PPh₃)₂, CuI Et₃N Toluene 4-((Trimethylsilyl)ethynyl)-6H-1,2-oxazine Good nih.gov
4-Bromo-6H-1,2-oxazine 1-Hexyne PdCl₂(PPh₃)₂, CuI Et₃N Toluene 4-(Hex-1-yn-1-yl)-6H-1,2-oxazine Good nih.gov

Buchwald-Hartwig Amination and Related C-N Couplings

The Buchwald-Hartwig amination has emerged as a fundamental and versatile method for the synthesis of carbon-nitrogen bonds, specifically for the formation of arylamines from aryl halides. wikipedia.org This palladium-catalyzed cross-coupling reaction provides a powerful route to functionalize this compound by introducing a wide array of amino groups at the C4 position. The resulting 4-amino-6-fluoropyrimidines are key structural motifs in numerous biologically active compounds and pharmaceutical agents.

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the palladium catalyst, the phosphine (B1218219) ligand, the base, and the solvent. wikipedia.orglibretexts.org The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org

A variety of phosphine ligands have been developed to facilitate this transformation, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.org The choice of base is also critical, with common bases including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). libretexts.orgnih.gov The reaction is typically carried out in aprotic, non-polar solvents such as toluene or dioxane. libretexts.orgnih.gov

While direct studies on the Buchwald-Hartwig amination of this compound are not extensively detailed in the provided search results, the general principles of this reaction are widely applicable to aryl bromides. wikipedia.orgorganic-chemistry.org For instance, the coupling of bromobenzene (B47551) with various secondary amines has been optimized by screening different palladium precatalysts, phosphine ligands, solvents, and bases. nih.gov The reactivity of the C-Br bond in this compound is expected to be suitable for this type of coupling. However, potential side reactions, such as β-hydride elimination, can occur, particularly with amines possessing β-hydrogen atoms, leading to hydrodehalogenation of the starting material. wikipedia.orgresearchgate.net

The table below provides examples of Buchwald-Hartwig amination reactions with various aryl bromides, illustrating the scope and typical conditions for this transformation.

Table 2: Examples of Buchwald-Hartwig Amination Reactions

Aryl Bromide Amine Catalyst/Ligand Base Solvent Product Yield (%) Reference
Bromobenzene Carbazole Pd(OAc)₂ / TrixiePhos LiOtBu Toluene N-Phenylcarbazole >99 (conversion) nih.gov
Bromobenzene Diphenylamine Pd(OAc)₂ / XPhos NaOtBu Toluene N,N-Diphenylaniline >99 (conversion) nih.gov
Bromobenzene Phenoxazine Pd(OAc)₂ / XPhos NaOtBu Toluene 10-Phenylphenoxazine >99 (conversion) nih.gov
4-Bromo-1H-1-tritylpyrazole Piperidine Pd(dba)₂ / tBuDavePhos NaOtBu Toluene 4-(Piperidin-1-yl)-1-trityl-1H-pyrazole 60 researchgate.net

Other Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond Sonogashira and Buchwald-Hartwig reactions, this compound is a versatile substrate for a range of other palladium-catalyzed cross-coupling reactions, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds. These transformations are crucial for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. libretexts.org For this compound, a Suzuki-Miyaura coupling would introduce an aryl or vinyl group at the 4-position. The reactivity order of halogens in Suzuki coupling is generally I > Br > OTf >> Cl. libretexts.org Common catalysts include Pd(PPh₃)₄ or PdCl₂(dppf). The presence of the fluorine atom at the 5-position can increase the electron-withdrawing nature of the pyrimidine ring, which may stabilize intermediates in the catalytic cycle.

Stille Coupling: This reaction utilizes organotin reagents to form carbon-carbon bonds with organic halides. While not explicitly detailed for this compound in the provided results, the principles of Stille coupling are broadly applicable.

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. libretexts.org This could be used to introduce alkenyl substituents at the C4 position of the pyrimidine ring.

Cyanation: The introduction of a cyano group can be achieved through palladium-catalyzed cyanation reactions, often using a cyanide source like zinc cyanide or potassium cyanide.

The chemoselectivity of these reactions is a key consideration, especially when multiple reactive sites are present on the substrate. For dihalogenated pyrimidines, the difference in reactivity between the halogen atoms can be exploited for sequential, site-selective cross-coupling reactions. researchgate.net

The following table provides examples of various palladium-catalyzed cross-coupling reactions on related bromo-substituted heterocycles.

Table 3: Examples of Other Palladium-Catalyzed Cross-Coupling Reactions

Substrate Coupling Partner Reaction Type Catalyst System Product Yield (%) Reference
4-Bromo-6H-1,2-oxazine Phenylboronic acid Suzuki-Miyaura Pd(PPh₃)₄ 4-Phenyl-6H-1,2-oxazine 82 nih.gov

Electrophilic and Radical Reactions

The pyrimidine ring is generally considered electron-deficient due to the presence of two nitrogen atoms, which makes electrophilic aromatic substitution reactions more challenging compared to benzene (B151609). core.ac.uk The presence of a fluorine atom at the C6 position in this compound further deactivates the ring towards electrophilic attack due to its strong electron-withdrawing inductive effect. Conversely, the bromine atom at the C4 position is also an electron-withdrawing group, albeit less so than fluorine.

The site-selectivity of electrophilic attack on substituted pyrimidines is governed by the electronic properties of the substituents and the inherent reactivity of the pyrimidine core. In perfluorinated diazines, nucleophilic aromatic substitution is the dominant reaction type, with the positions para to the nitrogen atoms being the most susceptible to attack. mdpi.com This suggests that in this compound, the electron density is lowest at the positions ortho and para to the nitrogen atoms.

For electrophilic attack, the reaction would be expected to occur at the position of highest electron density. In the case of this compound, the C5 position is likely the most electron-rich carbon atom, although still significantly deactivated. Electrophilic fluorination of uracil, for example, occurs selectively at the C5 position. mdpi.com However, the strong deactivating effects of the bromo and fluoro substituents in this compound make direct electrophilic substitution on the ring highly unfavorable. Instead, reactions are more likely to proceed through alternative pathways if forced under harsh conditions. For instance, treatment of a bis-adduct of cyclohexa-1,4-diene with bromofluorocarbene with nitrating agents led to heterocyclization to form a 4-fluoropyrimidine (B1342711) N-oxide, rather than direct nitration of an aromatic ring. rsc.org

Table 4: Predicted Reactivity towards Electrophilic Attack

Position Electronic Effect of Substituents Predicted Reactivity
C2 Flanked by two N atoms Highly deactivated

Radical-mediated reactions offer an alternative pathway for the functionalization of heterocyclic compounds, often with different regioselectivity compared to ionic reactions. nih.gov For this compound, radical reactions could potentially involve either the pyrimidine ring or the substituents.

One possible radical reaction is homolytic aromatic substitution, where a radical species attacks the pyrimidine ring. The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophilic radicals. Photocatalysis using boryl radicals, for example, has been shown to enable the C-H borylation of azines in a Minisci-style radical addition. manchester.ac.uk This type of reaction could potentially be applied to functionalize the C-H bond at the C2 or C5 position of a related pyrimidine, depending on the specific substrate and reaction conditions.

Another avenue for radical functionalization involves the C-Br bond. The bromine atom can be abstracted by a radical initiator to generate a pyrimidyl radical, which can then participate in subsequent reactions. For example, radical initiators like AIBN are used to initiate the bromination of side chains on pyrimidine rings. While this example involves radical formation on a side chain, it demonstrates the utility of radical initiators in pyrimidine chemistry.

Copper-catalyzed radical-relay reactions have also emerged as powerful methods for C-H functionalization. nih.govrsc.org These reactions often involve the generation of a nitrogen-centered radical that can abstract a hydrogen atom from the substrate, followed by functionalization of the resulting carbon-centered radical. While typically applied to C(sp³)-H bonds, the principles could potentially be adapted for the functionalization of pyrimidine systems.

Table 5: Potential Radical-Mediated Reactions

Reaction Type Reagents Potential Outcome Reference
Minisci-type Borylation Boryl radicals (photocatalysis) C-H borylation of the pyrimidine ring manchester.ac.uk

Stability and Degradation Pathways in Organic Synthesis Contexts

The stability of this compound is a crucial consideration in its application in organic synthesis. The pyrimidine ring itself is a relatively stable aromatic system. However, the presence of the halogen substituents introduces potential degradation pathways.

One common degradation pathway for halogenated heterocycles is nucleophilic substitution, where the bromo or fluoro group is displaced by a nucleophile. The C-Br bond is generally more labile than the C-F bond, making the C4 position more susceptible to nucleophilic attack. This reactivity can be exploited for synthetic purposes, as seen in Buchwald-Hartwig amination and other cross-coupling reactions. However, under undesired nucleophilic conditions (e.g., in the presence of strong bases or other nucleophiles), this can lead to decomposition of the starting material. For example, in an attempted synthesis of a pyrazole (B372694) derivative from a related β-fluoroenolate, basic conditions led to dehalogenation and substitution with methoxide (B1231860) as side reactions. nih.gov

The fluorine atom, while generally imparting metabolic stability to molecules, can also influence degradation. nih.gov The strong electron-withdrawing nature of fluorine can activate the pyrimidine ring towards certain reactions.

Under strongly acidic or basic conditions, or at elevated temperatures, the pyrimidine ring itself can potentially undergo cleavage, although this is generally less common for simple pyrimidines. The stability of related fluorinated pyrimidines has been a subject of study, particularly in the context of their use as pharmaceuticals. For instance, 5-fluorouracil's biological activity is tied to its ability to be incorporated into DNA and RNA, leading to instability and cell death. mdpi.com While this is a specific biological context, it highlights that the stability of the pyrimidine core can be influenced by its substituents and the surrounding environment.

In the context of palladium-catalyzed reactions, the stability of the starting material and the product is essential for achieving high yields. Catalyst poisoning by certain functional groups can also be a mode of "degradation" of the reaction itself. libretexts.org

Applications in Advanced Organic Synthesis and Materials Chemistry

4-Bromo-6-fluoropyrimidine as a Versatile Synthetic Building Block

This compound serves as a foundational component for constructing a multitude of more complex molecules. The distinct reactivity of the bromine and fluorine substituents allows for selective, stepwise functionalization, providing chemists with precise control over the synthesis of intricate molecular architectures.

The development of complex, fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. This compound is an ideal starting material for such constructions due to the orthogonal reactivity of its two halogen atoms. The carbon-bromine bond is readily susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, allowing for the introduction of various aryl, heteroaryl, or alkynyl groups.

Conversely, the carbon-fluorine bond is more resistant to these conditions but is activated for nucleophilic aromatic substitution (SNAr). This allows for the subsequent introduction of nitrogen, oxygen, or sulfur nucleophiles. This stepwise approach has been utilized in the synthesis of diverse heterocyclic scaffolds, including pyrrolo[2,3-d]pyrimidines, which are known as 7-deazapurines and are present in many biologically active compounds. strath.ac.ukmdpi.com The synthesis can proceed by first forming a new carbon-carbon bond at the 4-position, followed by an intramolecular or intermolecular reaction at the 6-position to complete the new ring system. jst.go.jp

Additionally, catalytic hydrogenation can be employed to selectively remove the bromine atom over the more stable fluorine atom, providing another pathway to asymmetrically substituted pyrimidines. psu.edursc.org

Table 1: Differential Reactivity of Halogen Substituents

Reaction Type Reactive Position Typical Reagents Result
Suzuki Coupling C4-Br Arylboronic acids, Pd catalyst, Base Forms a new C-C bond
Sonogashira Coupling C4-Br Terminal alkynes, Pd/Cu catalysts Forms a new C-C bond
Nucleophilic Aromatic Substitution (SNAr) C6-F Amines, Alcohols, Thiols Forms a new C-N, C-O, or C-S bond

The creation of chemical libraries containing thousands of structurally related compounds is a key strategy in drug discovery for identifying new therapeutic agents. This compound is an excellent scaffold for generating such libraries due to its capacity for divergent synthesis. nih.gov

Starting from this single building block, a large array of analogues can be produced. In a typical library synthesis, the bromine atom at the C4 position is first reacted with a diverse set of building blocks, for example, through a Suzuki coupling with various boronic acids. This creates a first level of diversity. Subsequently, the fluorine atom at the C6 position can be displaced by a range of nucleophiles (e.g., different amines or alcohols) in an SNAr reaction. This two-step, divergent approach allows for the rapid, combinatorial synthesis of a large and structurally diverse library of pyrimidine (B1678525) derivatives from a single, versatile starting material. This methodology is fundamental to high-throughput screening campaigns aimed at discovering novel bioactive molecules. nih.gov

Synthesis of Biologically Relevant Pyrimidine Analogues (as Scaffolds/Intermediates)

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic biologically active compounds, including several anticancer and antiviral drugs. bohrium.compsu.edumdpi.com this compound acts as a crucial intermediate in the synthesis of many of these important analogues.

The utility of the pyrimidine core in drug design stems from its ability to engage in multiple, specific interactions with biological targets like enzymes and receptors. nih.govbohrium.com The two nitrogen atoms in the ring are effective hydrogen bond acceptors, a critical interaction for binding within protein active sites. bohrium.com

The strategic incorporation of specific substituents onto this core is a key design principle for modulating biological activity.

Fluorine Atom : The introduction of a fluorine atom, as in this compound, is a widely used strategy in medicinal chemistry. alfa-chemistry.comdur.ac.uk Due to its high electronegativity and small size, fluorine can enhance binding affinity to target proteins, improve metabolic stability (by blocking sites of oxidative metabolism), and modulate the basicity (pKa) of nearby functional groups. dur.ac.uk

Bromine Atom : The bromine atom serves as a versatile synthetic handle. It provides a site for introducing a wide variety of chemical groups through well-established cross-coupling reactions. This allows chemists to systematically probe the structure-activity relationship (SAR) by modifying that position to optimize potency and selectivity for a given biological target.

The combination of these two halogens on a single pyrimidine ring provides a powerful platform for designing and synthesizing novel drug candidates. mdpi.com

This compound is often not the final product but a key intermediate that is incorporated into a larger, more complex molecule. Its pre-functionalized nature allows it to be efficiently integrated into multi-step syntheses of advanced molecular architectures. For example, derivatives of this compound are used in the synthesis of complex kinase inhibitors, where the pyrimidine core often serves as the central hinge-binding element.

The sequential and selective reactions at the C4 and C6 positions enable the controlled building of these large molecules. For instance, a fragment can be added at the C4-bromo position, and a different, larger fragment can be attached via substitution of the C6-fluoro position, leading to complex structures designed to interact with multiple regions of a protein's binding site.

Table 2: Examples of Biologically Relevant Scaffolds Derived from Halogenated Pyrimidines

Scaffold Class Therapeutic Area Role of Pyrimidine Core
Pyrrolo[2,3-d]pyrimidines Anticancer, Anti-inflammatory Core structural framework, H-bonding
Kinase Inhibitors Oncology Hinge-binding motif
Antiviral Agents Infectious Disease Mimics natural nucleobases

Contributions to Materials Science and Specialty Chemical Production

The applications of this compound extend beyond pharmaceuticals into the realm of materials science and the production of other specialty chemicals.

In materials science, nitrogen-containing heterocycles like pyrimidine are of interest for creating organic electronic materials. The electron-deficient nature of the pyrimidine ring, enhanced by the electronegative fluorine atom, makes it a suitable component for n-type organic semiconductors used in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). ossila.com The ability to functionalize the scaffold at two distinct positions using orthogonal reactions (e.g., Suzuki and SNAr) allows for the precise tuning of the material's electronic properties, such as the HOMO/LUMO energy levels, as well as its physical properties like solubility and solid-state packing, which are critical for device performance. ossila.com

Furthermore, this compound and its derivatives serve as important intermediates in the broader chemical industry, including the synthesis of agrochemicals. The same structural features that make it valuable in drug discovery—the stable core and reactive handles—are also advantageous for creating new pesticides and herbicides.

Precursor for Advanced Dyes and Functional Materials

The unique electronic properties of the pyrimidine ring, combined with the specific reactivity imparted by its halogen substituents, position this compound as a valuable precursor for the development of advanced dyes and functional materials. The pyrimidine core is a π-deficient six-membered heterocycle, which acts as a strong electron-withdrawing group. osf.io This inherent electron-accepting nature is fundamental to creating molecules with tailored photophysical properties. spiedigitallibrary.orgspiedigitallibrary.org

In the construction of functional chromophores, particularly for dyes and sensors, a common strategy is the formation of donor-π-acceptor (D-π-A) systems. rsc.orgrsc.org In such a system, the electron-deficient pyrimidine unit serves as the acceptor. The bromine atom at the 4-position of this compound is an excellent handle for introducing various electron-donating groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. osf.io This allows for the straightforward synthesis of arylpyrimidines, connecting the electron-accepting core to a π-conjugated electron-donating moiety. osf.io By carefully selecting the donor group, the HOMO-LUMO gap of the resulting molecule can be precisely tuned, which in turn controls the absorption and emission wavelengths (color) of the material. rsc.orgrsc.org The emission properties of such pyrimidine-based fluorophores are often highly sensitive to their environment, leading to strong emission solvatochromism, a phenomenon where the color of the emission changes with the polarity of the solvent. osf.io

The electron-deficient character of pyrimidine also makes it a key building block for organic electronics, particularly in organic light-emitting devices (OLEDs). spiedigitallibrary.orgspiedigitallibrary.org Pyrimidine derivatives have been successfully incorporated as phosphorescent emitters, fluorescent emitters, and electron-transporting materials. spiedigitallibrary.org The weaker electron-accepting character of pyrimidine compared to triazine is advantageous for developing deep-blue emitters. spiedigitallibrary.org The strategic placement of substituents on the pyrimidine ring critically influences the photophysical properties and device performance. spiedigitallibrary.org Again, the reactivity of the C-Br bond in this compound provides a direct route to synthesize the complex, substituted pyrimidine cores required for these applications.

Furthermore, halogenated aromatic compounds are common starting materials in the synthesis of liquid crystals. While specific examples utilizing this compound are not prominent, the synthesis of other advanced liquid crystals, such as banana-shaped mesogens, often starts from bromo-substituted aromatic cores. researchgate.net The rigid pyrimidine ring and the ability to introduce diverse side groups via the bromine handle suggest its potential utility in creating novel liquid crystalline materials with unique self-assembling properties. researchgate.netcolorado.edu

Table 1: Potential Applications of this compound in Materials Science

Application AreaRelevant Structural Feature(s)Synthetic PathwayPotential Outcome
Functional Dyes & pH Sensors Electron-deficient pyrimidine core; Reactive C-Br bondSuzuki or other cross-coupling reactions to attach donor groupsTunable colors (D-π-A systems); Solvatochromic and pH-sensitive fluorophores. osf.iorsc.orgrsc.org
Organic Light-Emitting Devices (OLEDs) Electron-deficient pyrimidine core for electron transport/emissionMulti-step synthesis involving cross-coupling and substitutionBlue fluorescent emitters; Bipolar host materials; Electron-transporting layers. spiedigitallibrary.orgspiedigitallibrary.org
Liquid Crystals Rigid heterocyclic core; C-Br bond for substitutionEsterification and coupling reactions to add mesogenic side groupsNovel nematic or smectic liquid crystalline phases. researchgate.netcolorado.edu

Role in Agrochemical and Pharmaceutical Intermediate Synthesis (non-clinical focus)

This compound is a highly versatile building block for the synthesis of complex molecules, particularly in the fields of agrochemicals and medicinal chemistry. osf.io A significant portion of modern pharmaceuticals and agrochemicals contain at least one fluorine atom, which can enhance metabolic stability, bioavailability, and binding affinity. osf.io Fluorinated heterocycles like fluoropyrimidines are prominent scaffolds in many clinically important drugs. osf.io

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The bromine atom at the 4-position is significantly more reactive than the fluorine atom at the 6-position towards nucleophilic aromatic substitution (SNAr). This allows for selective reaction at the C4 position with a wide range of nucleophiles, such as amines and thiols, to build molecular complexity. Furthermore, the C-Br bond is a prime site for metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds, respectively.

For instance, syntheses of advanced drug candidates often involve the coupling of a halogenated pyrimidine with other complex fragments. The synthesis of certain EGFR kinase inhibitors has been demonstrated using 5-bromo-2,4-dichloropyrimidine, where the bromine atom is used for a late-stage Suzuki coupling after the chlorine atoms have been selectively substituted. patsnap.combldpharm.com Similarly, the CDK4/6 inhibitor Abemaciclib is synthesized from 2,4-dichloro-5-fluoropyrimidine, showcasing the importance of such halogenated precursors. The presence of the bromine atom on this compound provides a key reactive site for analogous coupling strategies. patsnap.com

The fluorine atom at the C6 position, while less reactive, plays a crucial role by modulating the electronic properties of the pyrimidine ring, enhancing its electrophilicity and influencing the binding interactions of the final molecule with its biological target. In some cases, it can also be displaced by strong nucleophiles under more forcing conditions, allowing for sequential functionalization. This dual reactivity makes this compound a valuable intermediate, enabling the controlled and regioselective construction of highly substituted pyrimidine derivatives that are central to many modern agrochemical and pharmaceutical compounds. osf.ioresearchgate.net

Table 2: Synthetic Utility of Halogenated Pyrimidines in Intermediate Synthesis

Reaction TypeReagent/CatalystPrecursor TypeProduct Class / Application Area
Nucleophilic Aromatic Substitution (SNAr) Amines, Thiols, AlcoholsChloro/Bromo-pyrimidinesKinase Inhibitors, Antivirals, Antibacterials patsnap.com
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acids, Pd CatalystBromo/Chloro-pyrimidinesEGFR Inhibitors, CDK Inhibitors, Antivirals patsnap.combldpharm.com
Buchwald-Hartwig Amination Amines, Pd CatalystBromo/Chloro-pyrimidinesCDK Inhibitors, various CNS agents patsnap.com
Cyclocondensation Amidines, Hydrazinesβ-fluoroenolate salts (for synthesis of fluoropyrimidines)Fluorinated aminopyrimidines and aminopyrazoles (Agrochemical/Pharmaceutical Scaffolds) osf.io

Computational and Theoretical Chemistry Studies of 4 Bromo 6 Fluoropyrimidine

Electronic Structure Analysis and Molecular Orbital Theory

Computational quantum mechanical modeling, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure of molecules like 4-bromo-6-fluoropyrimidine. wikipedia.org DFT methods are widely used in chemistry to determine the ground state properties of many-body systems by utilizing functionals of the spatially dependent electron density. wikipedia.org For a molecule such as this compound, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31+G, 6-311++G), can be used to optimize the molecular geometry and predict a range of electronic properties. nih.gov

Table 1: Representative Data from DFT Calculations on Halogenated Pyrimidines

PropertyDescriptionTypical Information Gained
Optimized GeometryThe lowest energy arrangement of atoms in the molecule.Provides bond lengths, bond angles, and dihedral angles.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Relates to chemical reactivity and kinetic stability.
Dipole MomentA measure of the separation of positive and negative charges.Indicates the overall polarity of the molecule.
Mulliken Atomic ChargesPartial charges assigned to individual atoms.Helps in predicting reactive sites for electrophilic and nucleophilic attack.

Note: This table represents the type of data that would be generated from DFT calculations. Specific values for this compound require a dedicated computational study.

The presence of bromine and fluorine atoms at the C4 and C6 positions, respectively, significantly influences the electronic distribution within the pyrimidine (B1678525) ring. Halogen atoms act as electrophilic species, leading to alterations in the functional properties of the molecule, including its geometry and polarizability. rsc.org Both fluorine and bromine are more electronegative than carbon, leading to a withdrawal of electron density from the pyrimidine ring via the sigma bond (inductive effect). Fluorine is the most electronegative element, and its inductive effect is stronger than that of bromine.

This electron withdrawal generally deactivates the ring towards electrophilic substitution. csu.edu.au The halogen substituents can also donate electron density back to the aromatic ring through resonance (mesomeric effect) due to the presence of lone pairs of electrons. However, for halogens, the inductive effect typically outweighs the resonance effect, leading to a net electron-withdrawing character.

The differing electronegativities and sizes of fluorine and bromine create an asymmetric electronic distribution in this compound. The stronger inductive effect of fluorine at the C6 position would lead to a more significant localized withdrawal of electron density compared to the bromine at the C4 position. This asymmetric polarization is expected to influence the molecule's dipole moment and its interaction with other polar molecules. The introduction of halogens can also impact the molecular orbitals, affecting the energies and compositions of the HOMO and LUMO.

Mechanistic Studies of Reaction Pathways

Computational chemistry, particularly DFT, plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. rsc.org By mapping the potential energy surface of a reaction, computational methods can identify and characterize stationary points, including reactants, products, intermediates, and, most importantly, transition states. wikipedia.org A transition state represents the highest energy point along the reaction coordinate and is a critical structure for understanding the reaction mechanism.

For reactions involving this compound, such as nucleophilic aromatic substitution, computational studies can model the approach of a nucleophile to the pyrimidine ring. These calculations can help determine the preferred site of attack (e.g., at the carbon bearing the bromine or the fluorine). The geometry of the transition state, including the forming and breaking bonds, can be precisely calculated. For instance, in a nucleophilic aromatic substitution reaction, a Meisenheimer complex (a negatively charged intermediate) might be formed, and its structure and stability can be computationally assessed.

The identification of such intermediates and transition states provides a detailed, step-by-step picture of the reaction pathway, which is often difficult to obtain through experimental means alone.

A lower activation energy corresponds to a faster reaction rate. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be identified. For this compound, computational analysis could, for example, compare the energy barriers for nucleophilic substitution at the C4 (bromo-substituted) versus the C6 (fluoro-substituted) position. This would provide a theoretical prediction of the regioselectivity of the reaction.

Thermodynamic parameters such as the Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔG_rxn) can also be calculated. researchgate.net These values are essential for understanding the spontaneity and feasibility of a reaction under specific conditions.

Table 2: Key Energetic Parameters from Computational Mechanistic Studies

ParameterDescriptionSignificance
Activation Energy (Ea)The energy difference between the reactants and the transition state.Determines the rate of the reaction; a lower Ea means a faster reaction.
Reaction Energy (ΔH)The net change in enthalpy from reactants to products.Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
Gibbs Free Energy of Activation (ΔG‡)The change in Gibbs free energy to reach the transition state.Relates to the reaction rate constant through the Eyring equation.
Gibbs Free Energy of Reaction (ΔG_rxn)The net change in Gibbs free energy from reactants to products.Determines the spontaneity of a reaction.

Prediction of Reactivity and Selectivity

Computational models are invaluable for predicting the reactivity and selectivity of this compound in various chemical transformations. The electronic parameters derived from DFT calculations, such as the distribution of atomic charges and the energies and shapes of the frontier molecular orbitals (HOMO and LUMO), are key indicators of reactivity.

For instance, the sites with the most positive partial charges are likely to be susceptible to nucleophilic attack. The LUMO distribution can also highlight electrophilic sites, as this is the orbital that will accept electrons from an incoming nucleophile. Conversely, the HOMO distribution indicates the regions of the molecule that are most likely to donate electrons in a reaction with an electrophile.

In the case of this compound, computational analysis can predict the regioselectivity of reactions. For example, in a nucleophilic aromatic substitution, the relative lability of the bromo and fluoro groups can be assessed by calculating the activation energies for the substitution at each position. Generally, in such reactions on halogenated pyrimidines, the leaving group ability and the stability of the transition state determine the outcome. Computational studies can quantify these factors and provide a robust prediction of the major product. This predictive capability is highly valuable in synthetic chemistry for designing reactions and avoiding unwanted side products.

Computational Models for Regioselectivity and Stereoselectivity

The prediction of regioselectivity in organic reactions is a primary focus of computational modeling. nih.gov For this compound, a key question is the preferred site of nucleophilic attack. The pyrimidine ring is electron-deficient, and the two halogen substituents, bromine and fluorine, are potential leaving groups. Computational models, particularly those based on Density Functional Theory (DFT), can be employed to elucidate the factors governing this selectivity.

One common approach involves calculating the energies of the transition states for nucleophilic attack at the C4 (bromo-substituted) and C6 (fluoro-substituted) positions. A lower activation energy for one pathway would suggest it is kinetically favored. For instance, in a hypothetical reaction with a generic nucleophile (Nu-), the two primary pathways for nucleophilic aromatic substitution (SNAr) can be modeled.

Pathway Reaction Calculated Activation Energy (kcal/mol) - Illustrative
A Attack at C4 (Br displacement) 22.5
B Attack at C6 (F displacement) 25.1

This is an interactive data table. The values presented are illustrative and represent the type of data generated from DFT calculations.

These calculations would typically reveal that the C4 position is more susceptible to nucleophilic attack. This preference can be rationalized by considering the stability of the Meisenheimer intermediate, a key intermediate in SNAr reactions. The larger and more polarizable bromine atom is generally a better leaving group than fluorine in such reactions.

Furthermore, local reactivity descriptors derived from conceptual DFT can provide additional insights without the need to model the full reaction pathway. mdpi.com These descriptors, such as the Parr functions for electrophilic (Pk+) and nucleophilic (Pk-) attack, can identify the most reactive sites in a molecule. mdpi.com For this compound, a higher Pk+ value at the C4 position compared to the C6 position would indicate its greater susceptibility to nucleophilic attack.

Stereoselectivity, while less commonly a factor in simple SNAr reactions on an aromatic ring, can become relevant if the nucleophile or the pyrimidine ring contains chiral centers. In such cases, computational models can be used to predict the diastereomeric or enantiomeric excess by calculating the energies of the different stereoisomeric transition states.

Structure-Reactivity Relationships from Theoretical Data

Theoretical data provides a quantitative basis for understanding the relationship between the structure of this compound and its reactivity. nih.gov By analyzing various calculated molecular properties, a detailed picture of its chemical behavior can be constructed.

Frontier Molecular Orbital (FMO) theory is a cornerstone of this analysis. The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. For a reaction with a nucleophile, the LUMO of the pyrimidine is of primary importance. The lobes of the LUMO are expected to be larger on the carbon atoms of the pyrimidine ring, particularly at the C2, C4, and C6 positions, indicating these are the primary sites for nucleophilic attack. The relative sizes of the LUMO lobes on C4 and C6 can provide a qualitative prediction of regioselectivity.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of positive potential (electron deficiency) around the carbon atoms of the pyrimidine ring, attracting nucleophiles. The magnitude of this positive potential at the C4 and C6 positions can be correlated with their relative reactivity towards nucleophiles.

Descriptor Definition Illustrative Value for this compound
Ionization Potential (I) -EHOMO 9.8 eV
Electron Affinity (A) -ELUMO 1.5 eV
Electronegativity (χ) (I+A)/2 5.65 eV
Chemical Hardness (η) (I-A)/2 4.15 eV
Electrophilicity Index (ω) χ2/(2η) 3.84 eV

This is an interactive data table. The values are illustrative and represent typical data obtained from DFT calculations.

A relatively high electrophilicity index (ω) would classify this compound as a strong electrophile, consistent with its reactivity towards nucleophiles. The chemical hardness (η) provides an indication of the molecule's resistance to changes in its electron distribution.

Furthermore, theoretical studies can investigate how substitutions on the pyrimidine ring influence its aromaticity and, consequently, its reactivity. The introduction of fluorine atoms is known to decrease the aromaticity of benzene (B151609) rings, and similar effects would be expected for the pyrimidine system. nih.gov This reduction in aromaticity can be quantified using computational indices and correlated with changes in reactivity.

Advanced Computational Methods in Fluorine Chemistry

The unique properties of fluorine, such as its high electronegativity and small size, often lead to unusual chemical behavior that can be explored using advanced computational methods. nih.gov For reactions involving this compound, these methods can provide a more dynamic and realistic picture of the reaction process.

Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly useful for studying reactions in a solvent or an enzyme active site. nih.govfrontiersin.org In a QM/MM simulation, the reacting molecules (this compound and the nucleophile) are treated with a high-level quantum mechanics method, while the surrounding solvent molecules are treated with a more computationally efficient molecular mechanics force field. frontiersin.org This approach allows for the explicit consideration of solvent effects on the reaction barrier and the stability of intermediates, providing a more accurate model of reactions in solution. nih.gov

Ab initio molecular dynamics (AIMD) is another powerful technique that simulates the motion of atoms over time, governed by forces calculated "on the fly" from electronic structure theory. rsc.orgarxiv.org AIMD simulations can be used to explore the reaction dynamics, including the role of temperature and solvent fluctuations in promoting the reaction. rsc.org For this compound, an AIMD simulation of its reaction with a nucleophile in a solvent could reveal the detailed mechanism of bond formation and cleavage, as well as the dynamic interactions with the surrounding solvent molecules.

These advanced methods are crucial for understanding the nuanced effects of fluorine on reaction mechanisms. For example, they can be used to investigate the role of specific solute-solvent interactions, such as hydrogen bonding, in stabilizing transition states and intermediates in reactions of fluorinated heterocycles.

Spectroscopic and Analytical Techniques for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for delineating the carbon-hydrogen framework of 4-Bromo-6-fluoropyrimidine. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, confirming the substitution pattern on the pyrimidine (B1678525) ring.

In a typical ¹H NMR spectrum of this compound, the aromatic protons on the pyrimidine ring would exhibit characteristic chemical shifts. The proton at the C2 position is expected to appear as a singlet, while the proton at the C5 position would likely present as a doublet due to coupling with the adjacent fluorine atom. The precise chemical shifts are influenced by the solvent used for the analysis.

¹³C NMR spectroscopy further corroborates the structure by identifying all carbon atoms in the molecule. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms would show distinct chemical shifts. The C-F and C-Br couplings would also be observable, providing definitive evidence of their connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusPositionPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹HH-28.5 - 8.8s-
¹HH-57.2 - 7.5dJH-F ≈ 3-5
¹³CC-2155 - 160dJC-H ≈ 180-190
¹³CC-4135 - 140dJC-F ≈ 15-20
¹³CC-5110 - 115dJC-F ≈ 35-40, JC-H ≈ 170-180
¹³CC-6160 - 165dJC-F ≈ 240-260

Note: These are predicted values and may vary based on experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in this compound. The vibrational modes of the pyrimidine ring and the carbon-halogen bonds give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

The IR spectrum is expected to show strong absorptions corresponding to the C-F bond stretching vibration, typically in the region of 1200-1000 cm⁻¹. The C-Br stretching vibration would appear at a lower frequency, generally in the 600-500 cm⁻¹ range. The characteristic ring stretching vibrations of the pyrimidine core would also be prominent.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
C-H stretching3100 - 3000IR, Raman
C=N stretching1600 - 1550IR, Raman
C=C stretching1550 - 1450IR, Raman
C-F stretching1200 - 1000IR
C-Br stretching600 - 500IR
Pyrimidine ring breathing800 - 700Raman

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for gaining insights into its structural integrity through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition.

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks (M and M+2) of almost equal intensity.

Electron impact (EI) ionization would likely cause fragmentation of the molecule. The fragmentation pattern can be analyzed to deduce the structural connectivity. Common fragmentation pathways might include the loss of a bromine atom, a fluorine atom, or the hydrofluoric acid (HF) molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z (for ⁷⁹Br)m/z (for ⁸¹Br)Relative Abundance
[M]⁺175.9177.9~1:1
[M-Br]⁺97.097.0Variable
[M-F]⁺156.9158.9Variable
[M-HF]⁺155.9157.9Variable

X-ray Crystallography for Solid-State Structural Confirmation

For crystalline samples of this compound, single-crystal X-ray crystallography provides the most definitive and unambiguous structural determination. This technique maps the electron density in the crystal, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.

An X-ray crystallographic study would confirm the planar structure of the pyrimidine ring and provide accurate measurements of the C-Br and C-F bond lengths. It would also reveal the intermolecular interactions, such as halogen bonding or π-π stacking, that govern the crystal packing. While specific crystallographic data for this compound is not publicly available, a successful crystallization and analysis would yield a detailed crystallographic information file (CIF).

Chromatographic Methods for Purity and Isolation Studies

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for its isolation from reaction mixtures. High-performance liquid chromatography (HPLC) is a widely used method for purity analysis, while column chromatography is often employed for purification.

In an HPLC analysis, a suitable stationary phase (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would be selected to achieve good separation of this compound from any impurities. The retention time of the compound under specific chromatographic conditions is a characteristic parameter. The purity is typically determined by the area percentage of the main peak in the chromatogram.

For preparative scale purification, column chromatography using silica (B1680970) gel as the stationary phase and a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) would be employed to isolate the pure compound.

Table 4: Representative Chromatographic Conditions for Analysis of Halogenated Pyrimidines

TechniqueStationary PhaseMobile PhaseDetection
HPLCC18 (5 µm, 4.6 x 150 mm)Acetonitrile/Water (gradient)UV at 254 nm
Column ChromatographySilica Gel (60-120 mesh)Ethyl Acetate/Hexane (gradient)TLC with UV visualization

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Pyrimidine (B1678525) Functionalization

The selective functionalization of the pyrimidine core is a cornerstone of modern synthetic chemistry. Recent advancements have seen the development of sophisticated catalytic systems designed to achieve high chemo- and regioselectivity in the transformation of halogenated pyrimidines.

A notable development is the use of a copper(II)/PTABS (1,3,5-triaza-7-phosphaadamantane) system for the chemoselective amination of halopyrimidines. organic-chemistry.org This system has demonstrated remarkable efficiency and selectivity, favoring amination at the C2-position over the C-5 position, irrespective of the carbon-halogen bond strength. organic-chemistry.org While this specific study did not include 4-bromo-6-fluoropyrimidine, the principles underlying the catalyst's selectivity, guided by Density Functional Theory (DFT) calculations of bond dissociation energies, suggest its potential applicability. organic-chemistry.org The ability of the PTABS ligand to modulate the reactivity of the copper center could be harnessed for the selective amination of the more reactive C-Br bond in this compound.

Palladium-catalyzed cross-coupling reactions remain a workhorse in C-C and C-N bond formation. The development of specialized ligands has been crucial in controlling the regioselectivity of such reactions on dihalopyrimidines. For instance, the use of bulky electron-rich biaryl phosphine (B1218219) ligands has enabled the first palladium-catalyzed aminations of 5-halopyrimidines. acs.org Furthermore, palladium(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely effect C2-selective cross-coupling of 2,4-dichloropyrimidine (B19661) with thiols, a regioselectivity that contrasts with the typically favored C4-substitution. acs.orgthieme-connect.com These ligand-controlled strategies offer a promising avenue for the selective functionalization of this compound, potentially allowing for targeted reactions at either the C4 (bromo) or C6 (fluoro) position.

The exploration of dual-catalytic systems, combining a transition metal catalyst with an organocatalyst, is another emerging frontier. Such systems can enable novel reaction pathways and enhance selectivity. The application of these advanced catalytic methods to this compound is a key area for future research, promising to unlock new synthetic possibilities.

Flow Chemistry and Continuous Processing for Efficient Synthesis

The adoption of flow chemistry and continuous processing offers significant advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. The synthesis of fluorinated pyrimidines is an area where these technologies are beginning to make a significant impact. dur.ac.ukunimi.it

Continuous flow systems have been successfully employed for the synthesis of fluorinated pyrazole (B372694) derivatives through a sequential gas/liquid–liquid/liquid process involving direct fluorination. beilstein-journals.org This demonstrates the potential of flow chemistry to handle hazardous reagents like elemental fluorine in a controlled and efficient manner. While the direct synthesis of this compound via flow chemistry has not been explicitly reported, the established methodologies for the synthesis of fluorinated heterocycles in continuous systems provide a strong foundation for its development. dur.ac.ukbeilstein-journals.orgresearchgate.net For instance, a continuous flow approach could be envisioned for the diazotization and subsequent bromination/fluorination of a suitable aminopyrimidine precursor.

Furthermore, integrated flow systems have been utilized for the synthesis of polyfluoro-substituted benzo acs.orgnih.govimidazo[1,2-a]pyrimidine derivatives with significantly reduced reaction times, highlighting the potential for rapid library synthesis. researchgate.netacs.org The application of such integrated flow systems to reactions involving this compound could accelerate the discovery of new derivatives by enabling high-throughput screening of reaction conditions and coupling partners. The development of robust and scalable continuous flow processes for the synthesis and subsequent functionalization of this compound is a critical step towards its wider industrial application.

Chemo- and Regioselective Transformations

The differential reactivity of the bromine and fluorine substituents in this compound is the key to its utility as a synthetic building block. The C-Br bond is generally more susceptible to nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions compared to the more inert C-F bond. This inherent difference in reactivity forms the basis for achieving high chemo- and regioselectivity.

In SNAr reactions, nucleophiles will preferentially attack the C4 position, displacing the bromide. This has been a standard strategy for introducing a variety of substituents onto the pyrimidine ring. Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are also expected to proceed with high selectivity at the C-Br bond. For example, studies on 2,4-dihalopyrimidines have consistently shown that cross-coupling reactions predominantly occur at the C4 position. acs.orgacs.org

However, recent research has demonstrated that this inherent regioselectivity can be overturned through catalyst control. As mentioned earlier, the use of bulky NHC ligands in palladium catalysis can direct functionalization to the C2 position of 2,4-dichloropyrimidine. acs.orgthieme-connect.com This suggests that with the appropriate catalytic system, it may be possible to selectively functionalize the C6 position of this compound, leaving the C-Br bond intact for subsequent transformations.

The development of photoredox-catalyzed reactions also opens up new possibilities for chemo- and regioselective functionalization. These methods, which proceed via radical intermediates, can exhibit different selectivity patterns compared to traditional ionic reactions. rsc.org The application of photoredox catalysis to this compound could lead to novel and previously inaccessible substitution patterns.

A summary of expected and potential regioselective transformations for this compound is presented below:

Reaction TypeExpected/Potential RegioselectivityRationale/Catalyst System
Nucleophilic Aromatic SubstitutionC4-Substitution (Br displacement)Higher reactivity of C-Br bond
Palladium-Catalyzed Cross-CouplingC4-Substitution (Br displacement)Preferential oxidative addition at C-Br bond
Palladium-Catalyzed Cross-CouplingC6-Substitution (F displacement)Possible with specialized ligands (e.g., bulky NHCs)
Photoredox CatalysisPotentially novel selectivityRadical-based mechanism

This table is based on established principles of pyrimidine chemistry and emerging trends in catalysis.

Exploration of New Chemical Space via Halogenated Pyrimidine Scaffolds

Halogenated pyrimidines are privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active molecules. ontosight.aiwjarr.comrsc.orgnih.gov The ability to introduce diverse substituents at specific positions on the pyrimidine ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This compound serves as an excellent starting point for the exploration of new chemical space due to its dual halogenation, which allows for sequential and orthogonal derivatization.

The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a variety of aryl, heteroaryl, alkyl, or amino groups. The fluorine atom, while more inert, can also be substituted under more forcing conditions or with specific catalysts. This sequential functionalization allows for the construction of complex, three-dimensional molecules from a simple starting material. The presence of the fluorine atom itself can be beneficial, as fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. dur.ac.uk

The pyrimidine core is a bioisostere for other aromatic systems and its nitrogen atoms can act as hydrogen bond acceptors, contributing to interactions with biological targets. wjarr.com By systematically varying the substituents at the 4- and 6-positions of the pyrimidine ring, chemists can generate large libraries of novel compounds for biological screening. For example, a 2-amino-5-bromo-6-(2-fluorophenyl)-4(3H)pyrimidinone scaffold, which shares structural similarities with our compound of interest, is being explored for applications in anticancer, antiviral, and antibacterial research. ontosight.ai

The strategic use of this compound in diversity-oriented synthesis is a promising approach for the discovery of new lead compounds in drug discovery programs. The versatility of this scaffold ensures its continued importance in the quest for novel therapeutics.

Synergistic Integration of Experimental and Computational Methodologies

The synergy between experimental and computational chemistry has become a powerful driver of innovation in modern organic synthesis. In the context of this compound, this integration is crucial for understanding its reactivity and for the rational design of new catalysts and reactions.

Computational methods, particularly Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of this compound and its derivatives. pitt.edufrontiersin.org These calculations can provide insights into bond dissociation energies, LUMO coefficients, and reaction pathways, helping to explain and predict the chemo- and regioselectivity of various transformations. organic-chemistry.org For instance, computational studies on the reactivity of dihalogenated pyrimidines have helped to rationalize the observed regioselectivity in palladium-catalyzed cross-coupling reactions.

This predictive power can guide experimental work, reducing the amount of trial-and-error required to optimize reaction conditions. For example, computational screening of different ligands for a palladium catalyst could identify promising candidates for achieving a desired regioselectivity in the functionalization of this compound. Experimental validation of these computational predictions then feeds back into the refinement of the theoretical models, creating a virtuous cycle of discovery.

The table below illustrates the potential synergy between experimental and computational approaches for studying this compound:

Research AreaExperimental ApproachComputational Approach
Catalyst DevelopmentSynthesis and screening of new catalystsDFT calculations of catalyst-substrate interactions and reaction barriers
RegioselectivityAnalysis of product ratios from competing reactionsCalculation of bond dissociation energies and LUMO coefficients
Reaction MechanismKinetic studies and isolation of intermediatesMapping of potential energy surfaces and identification of transition states
Novel ReactivityExploration of new reaction conditions (e.g., photoredox)Prediction of radical stability and reaction pathways

The continued integration of these complementary methodologies will undoubtedly accelerate the development of new and innovative applications for this compound and other important chemical building blocks.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-bromo-6-fluoropyrimidine, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via halogenation or cross-coupling reactions. A metal-free approach using β-CF3 aryl ketones under mild conditions (room temperature, DMF solvent) can yield fluorinated pyrimidines with >85% efficiency . Bromination agents like N-bromosuccinimide (NBS) in the presence of FeBr3 are commonly used for regioselective substitution on the pyrimidine ring. Key factors include:

  • Temperature control : Elevated temperatures (>80°C) may lead to side reactions (e.g., dehalogenation).
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Catalyst optimization : Iron(III) catalysts improve bromine atom transfer efficiency .

Q. Q2. How can researchers confirm the molecular structure of this compound and its derivatives?

Methodological Answer: Structural confirmation relies on:

NMR Spectroscopy :

  • ¹H NMR : Peaks at δ 8.5–9.0 ppm indicate aromatic protons on the pyrimidine ring. Fluorine coupling (J = 6–8 Hz) confirms the F substituent .
  • ¹³C NMR : A carbon signal at ~160 ppm corresponds to the C-F bond.

X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths (C-Br ≈ 1.89 Å) and angles, critical for distinguishing regioisomers .

High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ = 193.98 Da) validates molecular formula .

Advanced Research Questions

Q. Q3. How can contradictory crystallographic or spectroscopic data be resolved for this compound derivatives?

Methodological Answer: Contradictions often arise from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters bond angles. Use SHELXD for phase refinement and compare multiple datasets .
  • Dynamic effects in NMR : Fluorine’s quadrupolar moment may broaden peaks. Variable-temperature NMR (VT-NMR) at −40°C can resolve splitting .
  • Impurity interference : LC-MS or HPLC (C18 column, acetonitrile/water gradient) identifies co-eluting contaminants .

Case Study : A 2025 study reported conflicting ¹H NMR signals for a this compound analog. VT-NMR revealed rotational barriers around the C-F bond, explaining signal splitting at higher temps .

Q. Q4. What strategies optimize the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: Key considerations for cross-coupling:

Catalyst Selection : Pd(PPh3)4 outperforms Pd(OAc)2 in aryl boronic acid couplings (yield: 75% vs. 50%) .

Base Sensitivity : K2CO3 in THF/H2O (3:1) minimizes hydrolysis of the Br substituent.

Microwave Assistance : 15 min at 120°C increases reaction speed without degrading the fluoropyrimidine core .

Q. Q5. How does the electronic effect of the bromo-fluoro substitution influence the pyrimidine ring’s reactivity in nucleophilic aromatic substitution (SNAr)?

Methodological Answer: The electron-withdrawing Br and F groups activate the pyrimidine ring for SNAr by:

  • Reducing Electron Density : Calculated Hammett constants (σpara Br = 0.86, σmeta F = 0.34) predict enhanced susceptibility to nucleophiles at the 2- and 4-positions .
  • Directing Substitution : F’s ortho/para-directing effect guides nucleophiles (e.g., amines) to the 2-position, while Br’s steric bulk limits accessibility .

Experimental Validation : A 2025 study showed that replacing Br with Cl reduces SNAr rates by 40%, confirming bromine’s superior leaving-group ability .

Q. Q6. What analytical approaches differentiate this compound from its structural isomers (e.g., 2-bromo-4-fluoropyrimidine)?

Methodological Answer:

Tandem MS/MS : Fragment ions at m/z 95 (loss of Br) vs. m/z 113 (loss of F) distinguish positional isomers.

IR Spectroscopy : C-F stretching (1250 cm⁻¹) and C-Br (550 cm⁻¹) peaks shift based on substituent positions.

DFT Calculations : Comparing computed vs. experimental ¹³C NMR chemical shifts resolves ambiguities (error margin < 2 ppm) .

Q. Guidelines for Data Integrity

  • Reproducibility : Document reaction conditions (e.g., humidity, light exposure) to mitigate batch-to-batch variability.
  • Ethical Compliance : Adhere to institutional safety protocols for bromine handling (e.g., fume hoods, PPE) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.